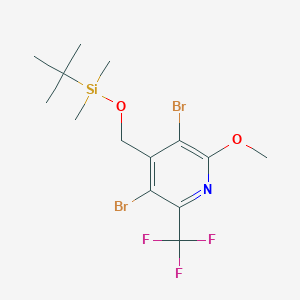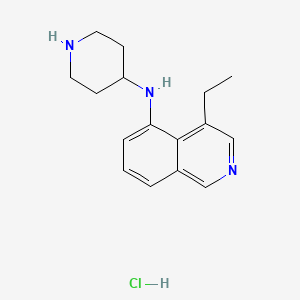
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes tert-butyl(dimethyl)silyl, dibromo, methoxy, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like chromatography, would be applicable.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dibromo groups can produce mono-bromo or fully debrominated compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The tert-butyl(dimethyl)silyl group can act as a protecting group, while the dibromo and trifluoromethyl groups can participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in having the tert-butyl(dimethyl)silyl group but differs in the core structure and functional groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyl(dimethyl)silyl group but has a simpler structure and different reactivity.
Uniqueness
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for selective modifications, making it valuable in synthetic chemistry and potential drug development.
Eigenschaften
Molekularformel |
C14H20Br2F3NO2Si |
|---|---|
Molekulargewicht |
479.20 g/mol |
IUPAC-Name |
tert-butyl-[[3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridin-4-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H20Br2F3NO2Si/c1-13(2,3)23(5,6)22-7-8-9(15)11(14(17,18)19)20-12(21-4)10(8)16/h7H2,1-6H3 |
InChI-Schlüssel |
JTBOFGFJCCQZEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=NC(=C1Br)OC)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)




![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)


![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline](/img/structure/B8602864.png)



![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)

